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Compound of Interest

2-Aminocarbonylphenylboronic
Compound Name: o
aci

Cat. No. B151090

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminocarbonylphenylboronic acid, also known as 2-carbamoylphenylboronic acid, is a
versatile bifunctional organic compound that has garnered significant interest in synthetic
chemistry and drug discovery. Its unique structure, featuring both a boronic acid moiety and a
primary amide group in an ortho relationship on a phenyl ring, imparts a distinct reactivity
profile. This guide provides an in-depth analysis of the chemical behavior of 2-
aminocarbonylphenylboronic acid, detailing its participation in key organic reactions, its
potential for intramolecular transformations, and its emerging role in medicinal chemistry.

Core Properties

2-Aminocarbonylphenylboronic acid is a white to off-white solid with the chemical formula
C7HsBNO:s. Its fundamental properties are summarized in the table below.
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Property Value

Molecular Weight 164.96 g/mol

Melting Point 226-230 °C

CAS Number 380430-54-6

IUPAC Name (2-carbamoylphenyl)boronic acid

Key Reactivity Profile

The reactivity of 2-aminocarbonylphenylboronic acid is dominated by the interplay between
the boronic acid and the aminocarbony! functionalities. The boronic acid group serves as a
versatile handle for cross-coupling reactions, while the amide group can influence the
electronic properties of the molecule and participate in intramolecular interactions.

Suzuki-Miyaura Coupling

2-Aminocarbonylphenylboronic acid is an excellent substrate for palladium-catalyzed
Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond
formation.[1] This reaction enables the synthesis of biaryl compounds, which are prevalent
motifs in pharmaceuticals and materials science.[2] A notable application is the synthesis of
phenanthridinones, a class of compounds with significant biological activity, through a tandem
Suzuki coupling and intramolecular amidation.[3][4]

Experimental Protocol: Synthesis of Phenanthridinone via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a phenanthridinone derivative
from 2-aminocarbonylphenylboronic acid and a 2-halobenzamide.

Materials:
e 2-Aminocarbonylphenylboronic acid
e 2-Bromobenzamide

o Palladium(ll) acetate (Pd(OAC)2)
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2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
Potassium carbonate (K2COs)
Toluene

Water

Procedure:

To a flame-dried Schlenk flask, add 2-aminocarbonylphenylboronic acid (1.2 mmol), 2-
bromobenzamide (1.0 mmol), palladium(ll) acetate (0.02 mmol), and SPhos (0.04 mmol).

Add potassium carbonate (2.0 mmol).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed mixture of toluene and water (e.g., 10:1 v/v, 10 mL).

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction
progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry
(LC-MS).

Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by column chromatography on silica gel to afford the desired
phenanthridinone.

Table 1: Representative Suzuki-Miyaura Coupling Reactions
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Aryl . Temp . Yield
. Catalyst Ligand Base Solvent Time (h)
Halide (°C) (%)
2-
Toluene/ >80
Bromobe  Pd(OAc)2 SPhos K2COs 100 18 )
. H20 (typical)
nzamide
2- .
Pd(PPhs) Dioxane/ ~70-85
Chlorobe - K2COs 90 12 )
o 4 H20 (inferred)
nzonitrile
4-
_ Pdz(dba) >90
Bromoani XPhos K3POa4 Toluene 110 24 )
| 3 (typical)
sole

Yields are typical for similar substrates and conditions; specific yields for 2-

aminocarbonylphenylboronic acid may vary.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

While 2-aminocarbonylphenylboronic acid itself is an amine, its boronic acid functionality
can be used as a synthetic handle to introduce it onto other molecules. More commonly,
derivatives of this compound, where the boronic acid is protected, could potentially undergo
Buchwald-Hartwig amination at the amide nitrogen, though this is less common. The primary
utility in this context is using the boronic acid to couple with an aryl halide that also contains an
amine, or vice versa. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-
coupling reaction for the formation of carbon-nitrogen bonds.[3][5][6]
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Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the coupling of an aryl halide with an amine, a
reaction type where derivatives of 2-aminocarbonylphenylboronic acid could be employed.

Materials:

e Aryl bromide

e Amine

o Tris(dibenzylideneacetone)dipalladium(0) (Pdz(dba)s)

o 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)
e Sodium tert-butoxide (NaOt-Bu)

o Toluene

Procedure:

e In a glovebox, add the aryl bromide (1.0 mmol), amine (1.2 mmol), sodium tert-butoxide (1.4
mmol), and t-BuXPhos (0.04 mmol) to a vial.

» In a separate vial, prepare a stock solution of Pdz(dba)s in toluene.

e Add the appropriate amount of the Pdz(dba)s stock solution (0.02 mmol Pd) to the reaction
vial.

o Add additional toluene to reach the desired concentration (e.g., 0.5 M).
o Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.
e Monitor the reaction by GC-MS or LC-MS.

» After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter
through a pad of celite.

e Wash the filtrate with water and brine, dry the organic layer, and concentrate.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/product/b151090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Purify the product by flash chromatography.

Oxidative Addition

Amine Coordination

ﬁ & Deprotonation

Rz2NH (Amine) Ar-NRz (Aryl Amine)
4T Reductive

Reductive Elimination

< | ArPANNRL Elimination
Pd(O)L .
Amine Coordination
| p| Ar-PAINX)L & Deprotonation
Ar-X (Aryl Halide)
Oxidative
Addition

Click to download full resolution via product page

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Condensation Reactions

Boronic acids readily undergo condensation reactions with diols to form cyclic boronic esters,
also known as boronate esters. This reversible reaction is often used to protect the boronic acid
functionality or to create sensors for diol-containing molecules like sugars. 2-
Aminocarbonylphenylboronic acid is expected to participate in these reactions.

Experimental Protocol: Formation of a Boronic Ester with Ethylene Glycol
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This protocol outlines the formation of a dioxaborolane from 2-aminocarbonylphenylboronic
acid and ethylene glycol.

Materials:

2-Aminocarbonylphenylboronic acid

Ethylene glycol

Toluene or another azeotroping solvent

Dean-Stark apparatus
Procedure:

o Combine 2-aminocarbonylphenylboronic acid (1.0 mmol) and ethylene glycol (1.1 mmol)
in a round-bottom flask.

e Add toluene (20 mL).
o Equip the flask with a Dean-Stark apparatus and a reflux condenser.

e Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-
Stark trap.

o Continue refluxing until no more water is collected.
e Cool the reaction mixture to room temperature.

e Remove the solvent under reduced pressure to obtain the crude boronic ester, which can be
used without further purification or purified by crystallization or chromatography if necessary.

Table 2: Condensation Reaction of Phenylboronic Acids with Diols

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b151090?utm_src=pdf-body
https://www.benchchem.com/product/b151090?utm_src=pdf-body
https://www.benchchem.com/product/b151090?utm_src=pdf-body
https://www.benchchem.com/product/b151090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Boronic Acid Diol Product Conditions Yield (%)
Phenylboronic 2-Phenyl-1,3,2- Toluene, reflux )
) Ethylene Glycol . >90 (typical)
acid dioxaborolane (Dean-Stark)
5 2-(2-
) carbamoylphenyl  Toluene, reflux ]

Aminocarbonylph  Ethylene Glycol High (expected)

)-1,3,2- (Dean-Stark)

enylboronic acid _
dioxaborolane

2-Phenyl-4,4,5,5-
Phenylboronic ) tetramethyl- Diethyl ether, o
) Pinacol Quantitative
acid 1,3,2- MgSOa

dioxaborolane

Intramolecular Cyclization and Interactions

The ortho-positioning of the aminocarbonyl and boronic acid groups allows for potential
intramolecular interactions. While direct intramolecular cyclization to form a stable six-
membered ring involving the amide nitrogen and the boron atom is not commonly reported
under standard conditions, the possibility of intramolecular hydrogen bonding between the
amide N-H and an oxygen of the boronic acid can influence the conformation and reactivity of
the molecule.[7][8]

In related systems, such as 2-formylphenylboronic acid, intramolecular cyclization with
nucleophiles can lead to the formation of benzoxaborole derivatives.[9] It is conceivable that
under specific conditions, the amide group of 2-aminocarbonylphenylboronic acid could
participate in similar intramolecular transformations. For instance, dehydration could potentially
lead to a cyclic iminoboronate structure.

Caption: Potential intramolecular hydrogen bonding in 2-aminocarbonylphenylboronic acid.

Applications in Drug Discovery and Medicinal
Chemistry

Boronic acids are a privileged scaffold in medicinal chemistry, with several FDA-approved
drugs containing this moiety.[10] Their ability to form reversible covalent bonds with diols and
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serine proteases makes them attractive as enzyme inhibitors.

Potential as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, and PARP
inhibitors have emerged as a promising class of cancer therapeutics.[11][12] Several PARP
inhibitors feature a carboxamide pharmacophore, which is present in 2-
aminocarbonylphenylboronic acid. The boronic acid group could potentially interact with key
residues in the active site of PARP enzymes, suggesting that derivatives of 2-
aminocarbonylphenylboronic acid could be explored as novel PARP inhibitors.[13][14]

( DNA Damage Response )
2-Aminocarbonyl-
DNA Damage phenylboronic Acid
Derivative
(Potential PARP Inhibitor)
PARP Activation
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Cell Survival
N J
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Caption: Proposed mechanism of action for a 2-aminocarbonylphenylboronic acid-based
PARP inhibitor.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.researchgate.net/figure/Previously-discovered-series-of-PARP1-2-inhibitors-1-with-the-lead-compound-1a-the-newly_fig2_354239662
https://pmc.ncbi.nlm.nih.gov/articles/PMC10978044/
https://www.benchchem.com/product/b151090?utm_src=pdf-body
https://www.benchchem.com/product/b151090?utm_src=pdf-body
https://www.benchchem.com/product/b151090?utm_src=pdf-body
https://www.benchchem.com/product/b151090?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9873559/
https://pubmed.ncbi.nlm.nih.gov/24296149/
https://www.benchchem.com/product/b151090?utm_src=pdf-body-img
https://www.benchchem.com/product/b151090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

2-Aminocarbonylphenylboronic acid exhibits a rich and versatile reactivity profile, making it
a valuable building block for organic synthesis and a promising scaffold for the development of
new therapeutic agents. Its participation in robust cross-coupling reactions like the Suzuki-
Miyaura and its potential for intramolecular interactions and enzyme inhibition highlight its
significance. Further exploration of its reactivity and biological activity is warranted to fully
unlock its potential in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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